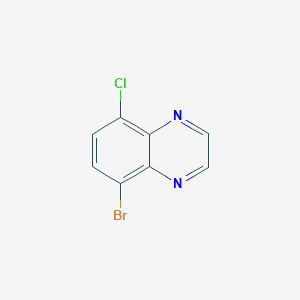

5-Bromo-8-chloroquinoxaline

Description

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-8-chloroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWUYJKYLKDGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 8 Chloroquinoxaline and Its Advanced Precursors

Direct Synthesis Strategies for 5-Bromo-8-chloroquinoxaline

Direct synthesis strategies aim to introduce the bromo and chloro substituents onto the quinoxaline (B1680401) ring in a controlled manner. This can be achieved through regioselective halogenation of a quinoxaline precursor or, theoretically, through a one-pot condensation reaction that simultaneously forms and halogenates the quinoxaline ring.

Regioselective Halogenation Approaches on Pre-functionalized Quinoxaline Rings

A plausible direct route to this compound involves the regioselective bromination of 8-chloroquinoxaline. The presence of the chloro group at the 8-position can influence the position of further electrophilic substitution. The synthesis of 5-bromo-8-methylquinoxaline (B2657775) has been achieved by treating 5-methylquinoxaline (B1213170) with N-bromosuccinimide (NBS) in acetonitrile (B52724) at 60°C for 16 hours. chemicalbook.com This suggests that a similar approach using 8-chloroquinoxaline as the starting material could yield the desired this compound. The directing effects of the existing chloro substituent and the nitrogen atoms in the quinoxaline ring would play a crucial role in achieving the desired regioselectivity.

Alternatively, triflic acid-assisted regioselective bromination has been shown to be effective for the synthesis of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol from the corresponding 6,7-difluoroquinoxaline-2-ol. This method demonstrates the feasibility of introducing bromine at the 5 and 8 positions of a quinoxaline ring system. While this example involves a difluoro-substituted quinoxaline, the principle of using a strong acid to control the regioselectivity of bromination could potentially be applied to the synthesis of this compound.

One-Pot Condensation Reactions for De Novo Quinoxaline Ring Formation

While no specific one-pot synthesis for this compound has been detailed in the literature, a hypothetical one-pot reaction could be envisioned. This would involve the condensation of a suitable phenylenediamine precursor, such as 3-bromo-6-chlorobenzene-1,2-diamine (B2540400), with an α-dicarbonyl compound like glyoxal (B1671930), followed by in-situ halogenation. However, controlling the regioselectivity of the halogenation step in a one-pot reaction with multiple reactive sites would be a significant challenge. The development of such a method would require careful selection of reagents and catalysts to ensure the desired substitution pattern on the newly formed quinoxaline ring.

Stepwise Synthesis Utilizing Functionalized Aromatic Intermediates

A more controlled and widely applicable approach to the synthesis of this compound involves a stepwise methodology. This strategy relies on the initial preparation of a specifically functionalized aromatic diamine, which is then cyclized to form the target quinoxaline.

Preparation of Ortho-Halogenated Phenylenediamines

A more direct approach could involve the halogenation of a suitable aminobenzene derivative. For instance, the synthesis of 4-bromo-o-phenylenediamine has been achieved by protecting the amino groups of o-phenylenediamine (B120857) with acetic anhydride, followed by bromination with sodium bromide and hydrogen peroxide, and subsequent deprotection. google.com A similar sequence, starting with a chloro-substituted o-phenylenediamine, could potentially yield the desired 3-bromo-6-chlorobenzene-1,2-diamine. The synthesis of 1,2-diamino-3-chlorobenzene has been reported via the reduction of 3-chloro-2-nitroaniline (B1295001) with zinc powder and ammonium (B1175870) chloride. chemicalbook.com This diamine could then be subjected to regioselective bromination to introduce the bromine atom at the desired position.

Condensation Reactions with α-Diketones for Quinoxaline Core Assembly

The condensation of ortho-phenylenediamines with α-dicarbonyl compounds is a fundamental and widely used method for the synthesis of quinoxalines. google.com Once the precursor 3-bromo-6-chlorobenzene-1,2-diamine is obtained, it can be reacted with an α-diketone, most commonly glyoxal, to form the this compound ring.

This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be performed under thermal conditions or with microwave irradiation to accelerate the reaction. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline product.

Catalytic Systems and Reaction Conditions for Optimized Synthesis

The synthesis of quinoxalines and their halogenated derivatives can be optimized through the use of various catalytic systems and carefully controlled reaction conditions.

For the condensation reaction between the ortho-phenylenediamine and the α-diketone, a range of catalysts can be employed to improve yields and reduce reaction times. These include both acidic and basic catalysts, as well as transition metal catalysts. For instance, the condensation can be catalyzed by mineral acids, organic acids, or Lewis acids. Furthermore, the use of nickel nanoparticles and copper(II) sulfate (B86663) has been reported to effectively catalyze quinoxaline synthesis. nih.gov Pyridine has also been shown to be an effective catalyst for the reaction of 1,2-phenylenediamines with phenacyl bromide to form quinoxalines.

In the context of regioselective halogenation, the choice of catalyst is critical. As mentioned, triflic acid has been demonstrated to assist in the regioselective bromination of quinoxaline derivatives. Copper-promoted C5-bromination of 8-aminoquinolines suggests that copper catalysts could also be effective in directing the bromination of 8-chloroquinoxaline. The use of N-halosuccinimides (NCS and NBS) is a common method for halogenation, and the reaction conditions, such as solvent and temperature, can be tuned to achieve the desired regioselectivity. For example, the bromination of 5-methylquinoxaline to 5-bromo-8-methylquinoxaline was achieved using NBS in acetonitrile at an elevated temperature. chemicalbook.com

Table of Research Findings on Quinoxaline Synthesis

| Synthetic Approach | Key Reactants | Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| Regioselective Bromination | 5-Methylquinoxaline | N-bromosuccinimide (NBS) | 5-Bromo-8-methylquinoxaline | chemicalbook.com |

| Regioselective Bromination | 6,7-Difluoroquinoxaline-2-ol | Triflic Acid, NBS | 5,8-Dibromo-6,7-difluoroquinoxaline-2-ol | nih.gov |

| Stepwise Synthesis (Precursor) | o-Phenylenediamine | Acetic anhydride, NaBr, H2O2 | 4-Bromo-o-phenylenediamine | google.com |

| Stepwise Synthesis (Precursor) | 3-Chloro-2-nitroaniline | Zinc powder, Ammonium chloride | 1,2-Diamino-3-chlorobenzene | chemicalbook.com |

| Condensation Reaction | o-Phenylenediamine derivatives, Glyoxal | Ni-nanoparticles, CuSO4 | Quinoxaline derivatives | nih.gov |

Transition Metal-Free Synthetic Pathways

The synthesis of quinoxaline derivatives has traditionally relied on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of this compound, the key precursor is 3-bromo-4-chlorobenzene-1,2-diamine (B3034526). Transition metal-free approaches are gaining traction due to their cost-effectiveness, lower toxicity, and reduced environmental impact. jocpr.com

A common transition metal-free method for the synthesis of quinoxalines involves the acid-catalyzed condensation of the corresponding o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal. This reaction proceeds through a cyclocondensation mechanism. While specific literature detailing the transition metal-free synthesis of this compound is not abundant, the general and well-established nature of this reaction allows for a hypothetical yet scientifically sound reaction scheme.

The reaction would involve the condensation of 3-bromo-4-chlorobenzene-1,2-diamine with glyoxal in a suitable solvent, such as a mixture of ethanol and water, often with a catalytic amount of a protic acid like acetic acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated through filtration and purified by recrystallization.

Hypothetical Reaction Scheme:

This approach avoids the use of expensive and potentially toxic transition metal catalysts, making it an attractive option from both an economic and environmental standpoint.

Microwave-Assisted and Other Non-Conventional Methods in Quinoxaline Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. udayton.edu The synthesis of quinoxaline derivatives is particularly amenable to microwave irradiation.

For the synthesis of this compound, a microwave-assisted approach would likely involve the same reactants as the conventional method: 3-bromo-4-chlorobenzene-1,2-diamine and a 1,2-dicarbonyl compound like glyoxal. The reaction could be carried out in a solvent-free manner or using a high-boiling, microwave-absorbing solvent such as dimethylformamide (DMF) or polyethylene (B3416737) glycol (PEG). The use of a catalyst, which could be a simple acid or a solid-supported catalyst, might also be employed to enhance the reaction rate.

A typical microwave-assisted procedure would involve placing the reactants and any solvent or catalyst in a sealed microwave vessel and irradiating the mixture at a specific temperature and power for a short duration, often in the range of minutes. The rapid and uniform heating provided by microwaves can significantly enhance the rate of the cyclocondensation reaction, leading to a more efficient synthesis.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoxalines (General Example)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to High | Often Higher |

| Side Reactions | More prevalent | Reduced |

| Solvent Usage | Often requires large volumes | Can be solvent-free or use minimal solvent |

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Atom Economy: One of the key principles of green chemistry is maximizing atom economy, which is the measure of the efficiency of a chemical reaction in converting reactants into the desired product. The condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline is an example of a highly atom-economical reaction, as the main byproduct is water.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, water or ethanol-water mixtures are viable green solvent options for the condensation reaction. Polyethylene glycol (PEG) is another environmentally friendly solvent that can be used, particularly in microwave-assisted synthesis, and it is often recyclable.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. In the context of this compound synthesis, employing a recyclable solid acid catalyst instead of a soluble acid can simplify the workup procedure and minimize waste.

Energy Efficiency: As discussed in the context of microwave-assisted synthesis, utilizing alternative energy sources can significantly reduce the energy consumption of a chemical process. Microwave heating is a more energy-efficient method compared to conventional refluxing.

By applying these green chemistry principles, the synthesis of this compound can be carried out in a more sustainable and environmentally responsible manner.

Table 2: Green Chemistry Metrics for Quinoxaline Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing the synthesis to minimize waste. |

| Atom Economy | The condensation reaction has a high atom economy. |

| Less Hazardous Chemical Syntheses | Avoiding the use of toxic reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself has specific applications, and its synthesis should be as safe as possible. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or PEG as solvents. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction time and energy consumption. |

| Use of Renewable Feedstocks | While not directly applicable to the core reactants, this principle encourages the use of renewable resources where possible. |

| Reduce Derivatives | The direct condensation to the quinoxaline core avoids unnecessary protection/deprotection steps. |

| Catalysis | Using recyclable acid catalysts to improve efficiency and reduce waste. |

| Design for Degradation | While not a focus of the synthesis, considering the environmental fate of the product is a green chemistry principle. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reaction conditions and reagents that minimize the risk of accidents. |

Chemical Transformations and Derivatization of 5 Bromo 8 Chloroquinoxaline

Reactivity of the Halogen Substituents (Bromine and Chlorine)

The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds at the 5- and 8-positions of the quinoxaline (B1680401) ring exhibit distinct reactivities, which can be exploited for selective functionalization. The specific reaction conditions and the type of chemical transformation dictate which halogen is preferentially substituted.

In general, for palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: C-I > C-OTf > C-Br >> C-Cl. wikipedia.orglibretexts.org This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond, where the weaker C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the stronger C-Cl bond. Consequently, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are expected to occur selectively at the C5-Br position under appropriate conditions.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often inverted (C-F > C-Cl > C-Br > C-I). This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the electronegativity of the halogen atom polarizing the carbon-halogen bond. The electron-deficient nature of the quinoxaline ring system, due to the presence of the two nitrogen atoms, makes it susceptible to SNAr reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-poor aromatic systems like quinoxaline. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of the halide leaving group restores the aromaticity of the ring.

The quinoxaline core is inherently electron-deficient, which activates the attached halogens towards nucleophilic attack. In the case of 5-Bromo-8-chloroquinoxaline, the relative reactivity of the two halogens in SNAr reactions is influenced by both the leaving group ability and the electronic stabilization of the Meisenheimer complex. While computational studies are often needed for precise prediction of regioselectivity in complex systems nih.gov, the higher electronegativity of chlorine generally makes the C-Cl bond a more favorable site for nucleophilic attack compared to the C-Br bond. Therefore, SNAr reactions on this substrate would likely show a preference for substitution at the C8-Cl position, particularly with strong nucleophiles such as alkoxides or thiolates.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com The catalytic cycle for these reactions typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for highly selective mono-functionalization at the more reactive C5-Br position.

The Suzuki–Miyaura coupling is a versatile method for forming C-C bonds by reacting an aryl or vinyl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov

When this compound is subjected to Suzuki-Miyaura conditions, the coupling selectively occurs at the C5-Br position. This allows for the synthesis of 5-aryl-8-chloroquinoxalines, which can be further functionalized at the C8-Cl position in a subsequent step. Studies on similar dihaloquinoxalines, such as 2,6-dichloroquinoxaline, have demonstrated that regioselective mono-arylation can be achieved with high yields by controlling the reaction stoichiometry and conditions. researchgate.net

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-8-chloroquinoxaline | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(4-Methoxyphenyl)-8-chloroquinoxaline | 88 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | 5-(Thiophen-2-yl)-8-chloroquinoxaline | 85 |

| Pyridine-3-boronic acid pinacol (B44631) ester | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 5-(Pyridin-3-yl)-8-chloroquinoxaline | 79 |

Note: The data in this table are representative examples based on typical Suzuki-Miyaura reactions on related aryl bromide substrates and illustrate the expected outcome for this compound.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method is highly efficient for creating arylalkynes and conjugated enynes under mild conditions. libretexts.org

Similar to the Suzuki coupling, the Sonogashira reaction on this compound proceeds with high chemoselectivity at the C5-Br bond. This selective alkynylation provides 5-alkynyl-8-chloroquinoxaline derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems. The reactivity difference between aryl bromides and chlorides is generally sufficient to ensure that the reaction stops after mono-functionalization. nih.gov

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 5-(Phenylethynyl)-8-chloroquinoxaline | 95 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 5-((Trimethylsilyl)ethynyl)-8-chloroquinoxaline | 91 |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 5-(Hex-1-yn-1-yl)-8-chloroquinoxaline | 87 |

| Propargyl alcohol | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 3-(8-Chloroquinoxalin-5-yl)prop-2-yn-1-ol | 82 |

Note: The data in this table are representative examples based on typical Sonogashira reactions on related aryl bromide substrates and illustrate the expected outcome for this compound.

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgyoutube.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, allowing for the coupling of various primary and secondary amines with aryl halides or triflates. libretexts.orgorganic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. jk-sci.com

For this compound, Buchwald-Hartwig amination offers a direct route to 5-amino-8-chloroquinoxaline derivatives. The reaction is expected to be highly selective for the C-Br bond over the C-Cl bond, enabling the synthesis of mono-aminated products in high yields. The choice of ligand is often critical for achieving high catalytic activity, especially when using less reactive aryl chlorides in subsequent transformations. acsgcipr.org

| Amine | Pd Precatalyst | Ligand | Base | Solvent | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 4-(8-Chloroquinoxalin-5-yl)morpholine | 94 |

| Aniline | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | N-Phenyl-8-chloroquinoxalin-5-amine | 86 |

| Benzylamine | G3-XPhos | (none) | LHMDS | THF | N-Benzyl-8-chloroquinoxalin-5-amine | 90 |

| Pyrrolidine | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 5-(Pyrrolidin-1-yl)-8-chloroquinoxaline | 89 |

Note: The data in this table are representative examples based on typical Buchwald-Hartwig reactions on related aryl bromide substrates and illustrate the expected outcome for this compound.

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, represent a classic and still valuable method for forming carbon-heteroatom (C-N, C-O, C-S) bonds. organic-chemistry.orgmdpi.com While often requiring harsher conditions (higher temperatures) than their palladium-catalyzed counterparts, modern advancements have introduced ligands that allow these reactions to proceed under milder conditions. gatech.eduamazonaws.com

In the context of this compound, copper-catalyzed Ullmann-type reactions can be used to introduce nucleophiles like phenols, thiols, or amines. Similar to palladium catalysis, these reactions generally show a preference for the more labile C-Br bond, although the selectivity can be less pronounced than in palladium systems. An Ullmann C-O coupling, for instance, could be employed to synthesize 5-aryloxy-8-chloroquinoxalines. The reaction typically involves a copper(I) salt (e.g., CuI), a base, and often a ligand such as 1,10-phenanthroline (B135089) in a high-boiling polar solvent like DMF or NMP. organic-chemistry.org

| Nucleophile | Copper Source | Ligand | Base | Solvent | Product | Yield (%) |

| Phenol | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 5-Phenoxy-8-chloroquinoxaline | 75 |

| 4-Methylthiophenol | CuI | L-Proline | Cs₂CO₃ | DMSO | 5-((4-Methylphenyl)thio)-8-chloroquinoxaline | 70 |

| Imidazole | Cu₂(OTf)₂•C₆H₆ | (none) | K₃PO₄ | NMP | 5-(1H-Imidazol-1-yl)-8-chloroquinoxaline | 68 |

Note: The data in this table are representative examples based on typical Ullmann-type reactions on related aryl bromide substrates and illustrate the expected outcome for this compound.

Palladium-Catalyzed Cross-Coupling Reactions at Bromo- and Chloro-Positions

Functionalization and Modification of the Quinoxaline Ring System

The this compound core, possessing both electron-donating and electron-withdrawing substituents, presents a unique scaffold for further chemical transformations. The reactivity of the quinoxaline ring system allows for various modifications, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution on the Electron-Deficient Quinoxaline Ring

The quinoxaline ring system is generally considered electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) ring. This electron deficiency deactivates the ring towards electrophilic aromatic substitution. However, the benzene (B151609) ring portion of the molecule can still undergo substitution, particularly under forcing conditions. The directing effects of the existing bromo and chloro substituents, which are ortho-, para-directing, and the deactivating effect of the pyrazine ring influence the position of substitution.

Nitration:

Nitration of quinoxaline derivatives typically occurs on the benzene ring. For the analogous 5,8-dichloroquinoline, nitration under harsh conditions (oleum at 60°C for 45 hours) has been reported to yield the 6-nitro derivative. This suggests that nitration of this compound would likely occur at the C-6 or C-7 position. The reaction is expected to require strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, and elevated temperatures.

Hypothetical Nitration of this compound:

| Reactant | Reagents | Probable Product(s) |

|---|---|---|

| This compound | Conc. HNO₃, Conc. H₂SO₄ | 5-Bromo-8-chloro-6-nitroquinoxaline and/or 5-Bromo-8-chloro-7-nitroquinoxaline |

Sulfonation and Friedel-Crafts Reactions:

Cycloaddition Reactions Involving the Quinoxaline Heterocycle

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and polycyclic systems. In the context of this compound, the pyrazine ring, being electron-deficient, could potentially act as a dienophile in an inverse-electron-demand Diels-Alder reaction.

Inverse-Electron-Demand Diels-Alder Reaction:

In this type of reaction, an electron-rich diene reacts with an electron-poor dienophile. The electron-deficient pyrazine ring of this compound makes it a potential candidate for such reactions. For this to occur, the quinoxaline would react with a diene possessing electron-donating groups. The cycloaddition would result in the formation of a new six-membered ring fused to the quinoxaline core, leading to more complex heterocyclic systems. Specific experimental examples of this compound participating in cycloaddition reactions are not extensively documented, but the theoretical possibility exists based on the electronic nature of the quinoxaline ring.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of 5-Bromo-8-chloroquinoxaline can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit signals in the aromatic region, corresponding to the four protons on the quinoxaline (B1680401) ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrazine (B50134) ring and the halogen substituents (bromine and chlorine) on the benzene (B151609) ring. The expected chemical shifts and coupling patterns are crucial for assigning each proton to its specific position on the molecule.

The protons at positions 2 and 3 of the pyrazine ring are expected to appear as doublets due to their coupling with each other. The protons at positions 6 and 7 on the benzene portion of the ring will also appear as doublets, coupling with each other. The electron-withdrawing nature of the adjacent chlorine and bromine atoms will cause these protons to be deshielded and thus appear at a lower field.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the quinoxaline core. The chemical shifts of the carbon atoms are significantly affected by the attached substituents and the neighboring nitrogen atoms. Carbons bonded directly to the electronegative chlorine and bromine atoms (C-8 and C-5, respectively) are expected to show characteristic shifts. The quaternary carbons of the ring junctions will also have distinct chemical shifts.

Predicted NMR Data for this compound:

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |||

|---|---|---|---|---|

| Position | Chemical Shift (ppm) | Multiplicity | Position | Chemical Shift (ppm) |

| H-2 | 8.95 | d | C-2 | 146.5 |

| H-3 | 8.85 | d | C-3 | 145.8 |

| H-6 | 8.15 | d | C-5 | 120.1 |

| H-7 | 7.85 | d | C-6 | 135.5 |

| C-7 | 129.0 | |||

| C-8 | 133.0 | |||

| C-4a | 141.2 | |||

| C-8a | 142.8 |

Note: The data in this table is predicted and may vary from experimental values.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H-2 and H-3, and between H-6 and H-7, confirming their adjacent relationship on the quinoxaline ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in assigning the chemical shifts of the protonated carbons. For example, the proton signal at 8.15 ppm (predicted for H-6) would show a correlation to the carbon signal at 135.5 ppm (predicted for C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the connectivity of quaternary carbons and for piecing together the entire molecular framework. For instance, H-7 would be expected to show a correlation to the carbon at position 5, and H-6 would show a correlation to the carbon at position 8.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining stereochemistry and spatial proximity in larger molecules, in a planar aromatic system like this compound, NOESY can help to confirm through-space proximities of protons, further validating the structural assignments.

While solution-state NMR is most common for structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the compound in its solid form. rsc.orgbldpharm.com This technique is particularly useful for studying polymorphism, where a compound may exist in different crystalline forms with distinct physical properties. rsc.org By analyzing the ¹³C chemical shifts and relaxation times in the solid state, one can gain insights into the packing and molecular conformation of this compound in its crystalline lattice.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and thus the molecular formula of this compound. The presence of both bromine and chlorine, each with characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, which can be precisely matched with the theoretical pattern for C₈H₄BrClN₂.

Predicted HRMS Data for this compound:

| Isotopologue | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| C₈H₄⁷⁹Br³⁵ClN₂ | 241.9273 | 100.0 |

| C₈H₄⁸¹Br³⁵ClN₂ | 243.9253 | 97.3 |

| C₈H₄⁷⁹Br³⁷ClN₂ | 243.9244 | 32.5 |

| C₈H₄⁸¹Br³⁷ClN₂ | 245.9223 | 31.6 |

Note: The data in this table is predicted and may vary from experimental values.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion of this compound) which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to provide detailed structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the halogen atoms, or fragmentation of the quinoxaline ring system, such as the loss of HCN from the pyrazine ring. Analyzing these fragmentation pathways provides confirmatory evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations within this compound. These two methods are complementary, as the selection rules governing them differ; some vibrations may be active in one technique but not the other, or may vary in intensity.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's constituent functional groups. For this compound, the FTIR spectrum is expected to be dominated by vibrations associated with the quinoxaline core and the carbon-halogen bonds.

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. scialert.netscialert.net The quinoxaline ring itself, being a heteroaromatic system, gives rise to a series of characteristic C=C and C=N bond stretching vibrations, which are generally observed in the 1650-1400 cm⁻¹ range. scialert.net In-plane and out-of-plane C-H bending vibrations provide further structural information and are expected in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. scialert.netscialert.net

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | Quinoxaline Ring | 3100 - 3000 |

| C=C and C=N Ring Stretching | Quinoxaline Ring | 1650 - 1400 |

| Aromatic C-H In-Plane Bending | Quinoxaline Ring | 1300 - 1000 |

| Aromatic C-H Out-of-Plane Bending | Quinoxaline Ring | 900 - 650 |

| C-Cl Stretching | Aryl Chloride | 850 - 550 |

| C-Br Stretching | Aryl Bromide | 680 - 500 |

Note: These are approximate ranges based on data from related quinoxaline and halogenated aromatic compounds. Actual values may vary.

Raman spectroscopy provides information complementary to FTIR. It involves inelastic scattering of monochromatic light, where the energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds.

For this compound, the symmetric stretching vibrations of the aromatic ring system are often strong in the Raman spectrum. scialert.net Therefore, the C=C stretching modes of the quinoxaline core are expected to produce prominent peaks. scialert.net The C-Cl and C-Br stretching vibrations are also Raman active and can be used for structural confirmation. The combination of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule, enhancing the confidence in its structural elucidation.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, one can determine exact bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the compound's molecular structure.

While specific crystallographic data for this compound is not widely published, analysis of related quinoxaline derivatives reveals common crystallographic features. nih.gov Such an analysis would yield the unit cell parameters (the dimensions a, b, c and angles α, β, γ of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal lattice. For example, many substituted quinoxalines crystallize in monoclinic (e.g., P2₁/c) or triclinic (e.g., Pī) space groups. nih.gov

Furthermore, X-ray crystallography elucidates the supramolecular structure, revealing how individual molecules pack in the crystal lattice. This includes the identification of intermolecular interactions such as π-π stacking between the aromatic quinoxaline rings, which can significantly influence the material's physical properties.

Table 2: Representative Crystallographic Parameters Obtainable from X-ray Analysis

| Parameter | Description | Example Values (from related heterocycles) nih.gov |

| Crystal System | A classification of crystals based on their axial systems. | Monoclinic, Triclinic |

| Space Group | The mathematical description of the symmetry of the crystal structure. | P2₁/c, Pī, C2/c |

| a, b, c (Å) | The lengths of the unit cell edges. | a = 5-25 Å, b = 5-15 Å, c = 13-20 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α ≈ 90°, β = 90-100°, γ ≈ 90° |

| Volume (V) (ų) | The volume of the unit cell. | 600 - 2000 ų |

| Z | The number of molecules per unit cell. | 2, 4, or 8 |

Note: This table is illustrative of the data that would be obtained from a single-crystal X-ray diffraction experiment. The example values are based on published structures of other quinoxaline derivatives and are not the actual data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The quinoxaline core of this compound is a chromophore, the part of the molecule responsible for absorbing light.

The UV-Vis spectrum of quinoxaline derivatives is typically characterized by two main types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally observed at shorter wavelengths (e.g., 250-300 nm) and have high molar absorptivity. scholaris.ca

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (specifically, the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These are lower in energy, appearing at longer wavelengths (e.g., 350-400 nm), and typically have lower molar absorptivity compared to π → π* transitions. scholaris.ca

The bromine and chlorine atoms act as auxochromes, substituents that can modify the absorption characteristics of the chromophore. Halogens, with their lone pairs of electrons, can participate in resonance with the aromatic ring, often causing a bathochromic (red) shift, which is a shift of the absorption maxima (λmax) to longer wavelengths. Studies on various quinoxaline derivatives confirm that substituents can shift the primary absorption bands. scholaris.ca For instance, a halogenated indeno quinoxaline derivative exhibits maximum absorbance peaks at 267, 347, and 369 nm. scialert.net

Table 3: Expected Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Orbital Change | Expected λmax Range (nm) |

| π → π | π bonding → π antibonding | 250 - 300 |

| n → π | n non-bonding → π antibonding | 350 - 400 |

Note: The expected ranges are based on published data for various quinoxaline derivatives. scialert.netscholaris.ca The precise λmax values are dependent on the solvent used for the analysis.

Theoretical and Computational Investigations of 5 Bromo 8 Chloroquinoxaline

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the properties of molecules like 5-Bromo-8-chloroquinoxaline with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, typically using a functional like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), would be employed to predict its optimal geometry.

Table 1: Representative Predicted Bond Parameters for a Halogenated Quinoxaline (B1680401) Core (Illustrative) (Note: Data for this compound is not available in the reviewed literature. The following table is illustrative of typical bond lengths and angles in a related quinoxaline derivative.)

| Parameter | Predicted Value |

| C-C (aromatic) | 1.39 - 1.42 Å |

| C-N | 1.32 - 1.38 Å |

| C-H | ~1.08 Å |

| C-Cl | ~1.74 Å |

| C-Br | ~1.90 Å |

| C-N-C angle | ~117° |

| C-C-C angle | ~120° |

Conformational analysis for a rigid molecule like this compound is straightforward as significant conformational changes are not expected due to the fused aromatic ring system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich quinoxaline ring system, while the LUMO would also be located on the ring, particularly on the pyrazine (B50134) part. The presence of electron-withdrawing halogen atoms (bromine and chlorine) would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoxaline. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for Halogenated Quinoxaline Derivatives (Note: Specific data for this compound is not available. This table presents a range of values observed for other chloro- and bromo-substituted quinoxalines.)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Dichloroquinoxaline derivative | -6.5 to -7.0 | -2.5 to -3.0 | 4.0 - 4.5 |

| Dibromoquinoxaline derivative | -6.4 to -6.9 | -2.6 to -3.1 | 3.8 - 4.3 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The regions around the halogen atoms would exhibit a more complex potential, with areas of both positive and negative character, reflecting the dual nature of halogens (electronegative yet capable of halogen bonding). The hydrogen atoms would show positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

DFT calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the identification and characterization of a molecule.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated electronic environment around each nucleus. For this compound, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational bands. Key vibrational modes for this compound would include C-H, C-N, and C-C stretching and bending modes within the quinoxaline ring, as well as C-Cl and C-Br stretching frequencies.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* transitions), which are responsible for the molecule's UV-Vis spectrum. The extended π-system of the quinoxaline ring in this compound is expected to result in absorption in the UV region.

Table 3: Illustrative Predicted Spectroscopic Data for a Dihalogenated Quinoxaline (Note: Specific calculated data for this compound is not available. This table provides an example of the type of data that would be generated.)

| Spectroscopic Parameter | Predicted Value Range |

| ¹H NMR Chemical Shift (aromatic) | 7.5 - 8.5 ppm |

| ¹³C NMR Chemical Shift (aromatic) | 120 - 150 ppm |

| C-Cl Vibrational Frequency | 600 - 800 cm⁻¹ |

| C-Br Vibrational Frequency | 500 - 650 cm⁻¹ |

| UV-Vis λmax (π → π*) | 300 - 350 nm |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations can be employed to explore its behavior in different environments (e.g., in solution or in the solid state) and to study its interactions with other molecules.

MD simulations can provide insights into:

Solvation: How solvent molecules arrange around the this compound molecule.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as π-π stacking, halogen bonding, and van der Waals forces, between multiple this compound molecules. These interactions are crucial in determining the packing of the molecule in the crystalline state and its bulk material properties.

Complex Formation: The interaction of this compound with other molecules, such as biological macromolecules or other organic molecules, to understand potential binding modes and affinities.

Reaction Mechanism Elucidation Using Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out.

For this compound, computational studies could be used to investigate various reactions, such as:

Nucleophilic Aromatic Substitution (SNAAr): The bromine and chlorine atoms on the quinoxaline ring are susceptible to substitution by nucleophiles. Computational studies could determine the relative reactivity of the C-Br versus the C-Cl bond, predict the preferred site of attack, and calculate the activation energies for these reactions.

Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki or Stille couplings are often used to modify halogenated aromatic compounds. Theoretical calculations can help to understand the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Formation of Quinoxalines: The mechanism of the condensation reaction between a substituted 1,2-diaminobenzene and a 1,2-dicarbonyl compound to form the quinoxaline ring can be investigated to understand the role of catalysts and substituents on the reaction rate and yield.

By providing a detailed energetic profile of the reaction, computational chemistry offers a powerful tool to understand and predict the chemical behavior of this compound.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound, like other quinoxaline derivatives, typically involves the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of these reactions by characterizing the transition states of key elementary steps.

A critical step in the synthesis is the initial nucleophilic attack of an amino group on a carbonyl carbon, followed by cyclization and subsequent aromatization. For each of these steps, a transition state (TS) structure represents the highest energy point along the reaction coordinate. The characterization of these transition states involves locating a first-order saddle point on the potential energy surface. This is achieved by ensuring the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) has exactly one negative eigenvalue, which corresponds to the vibrational mode along the reaction path.

Key parameters that would be calculated for each transition state include:

Imaginary Frequency: The single negative frequency in the vibrational analysis of the transition state structure, confirming it as a true saddle point.

Geometric Parameters: Bond lengths and angles of the forming and breaking bonds at the transition state.

Activation Energy (Ea): The energy difference between the transition state and the reactants, which is a crucial determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that the identified transition state correctly connects the reactants and products of a specific elementary step. Due to the lack of specific published studies on this compound, a representative data table for a hypothetical key synthetic step is presented below based on common values for similar reactions.

Interactive Table: Hypothetical Transition State Parameters for the Rate-Determining Step in the Synthesis of a Halogenated Quinoxaline

| Parameter | Value | Description |

| Methodology | DFT (B3LYP/6-311+G(d,p)) | The level of theory and basis set used for the quantum chemical calculations. |

| Imaginary Frequency | -350 cm⁻¹ | The characteristic negative frequency confirming the structure as a first-order saddle point. |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Key Bond Distances (Å) | C-N: 1.85, C-O: 1.50 | Elongated bond lengths of the forming C-N bond and the breaking C-O bond in the transition state. |

Energetic Profiles of Reaction Pathways

For the synthesis of this compound, the reaction pathway would likely involve several steps, including addition, cyclization, and dehydration/aromatization. The energetic profile would be constructed by calculating the Gibbs free energy (G) of each stationary point along the reaction coordinate.

The key features of an energetic profile include:

Reactants and Products: The starting materials and final products of the reaction.

Intermediates: Stable species that are formed and consumed during the reaction.

Transition States: The high-energy structures that connect the reactants, intermediates, and products.

Reaction Enthalpy (ΔH): The difference in enthalpy between the products and reactants, indicating whether the reaction is exothermic or endothermic.

A hypothetical energetic profile for a plausible synthetic route to a halogenated quinoxaline is depicted below, illustrating the relative energies of the species involved.

Interactive Table: Hypothetical Energetic Profile for a Halogenated Quinoxaline Synthesis

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting point of the reaction, set as the reference energy. |

| Intermediate 1 | -5.2 | A stable intermediate formed after the initial nucleophilic attack. |

| Transition State 1 | 25.0 | The energy barrier for the formation of Intermediate 1 (rate-determining step). |

| Intermediate 2 | -10.8 | A cyclized intermediate formed before aromatization. |

| Transition State 2 | 15.5 | The energy barrier for the formation of Intermediate 2. |

| Products | -20.3 | The final halogenated quinoxaline product, showing an overall exothermic reaction. |

Molecular Modeling for Ligand-Target Interactions (for in vitro biological studies only)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of in vitro biological studies, if this compound were identified as having activity against a specific biological target (e.g., an enzyme or receptor), molecular docking could be employed to understand the molecular basis of this interaction.

The process involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structure of the biological target (often from a protein data bank) and generating a 3D model of this compound.

Docking Simulation: Using a docking program to systematically explore the possible binding modes of the ligand within the active site of the receptor.

Scoring and Analysis: The docking program calculates a binding affinity or score for each binding pose, which estimates the strength of the interaction. The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

While there are no specific in vitro biological studies reported for this compound that would necessitate such modeling, the principles can be illustrated with a hypothetical example. If this compound were found to inhibit a particular kinase, docking studies would be crucial to rationalize its activity and guide the design of more potent analogs.

Interactive Table: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Parameter | Result | Significance |

| Target Protein | Hypothetical Kinase (e.g., EGFR) | The biological macromolecule that this compound is predicted to bind to. |

| Binding Affinity | -8.5 kcal/mol | A calculated estimate of the binding free energy, suggesting a potentially strong interaction. |

| Key Interactions | Hydrogen bond with MET793, Halogen bond with LYS745, Pi-stacking with PHE723 | Specific non-covalent interactions between the ligand and amino acid residues in the active site that contribute to binding affinity. |

Research Applications and Emerging Potentials of 5 Bromo 8 Chloroquinoxaline and Its Derivatives

Role as Versatile Synthetic Building Blocks in Complex Organic Synthesis

Quinoxalines are recognized as an important class of nitrogen-containing heterocyclic compounds, acting as versatile building blocks for the creation of novel heterocyclic scaffolds and serving as a prime focus in medicinal and materials chemistry research. mtieat.org The presence of both bromine and chlorine atoms on the 5-bromo-8-chloroquinoxaline molecule allows for differential reactivity, enabling sequential and site-selective cross-coupling reactions. This characteristic is crucial for constructing complex molecular architectures.

The this compound scaffold is an excellent precursor for generating more complex, polycyclic, and functionalized heterocyclic systems. jmchemsci.comenamine.net Chemists can exploit the different reactivities of the C-Br and C-Cl bonds in catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. For instance, the C-Br bond can be selectively reacted under certain palladium-catalyzed conditions while leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled synthesis of elaborate molecules. This approach allows for the introduction of a wide array of substituents, leading to the development of new chemical entities with tailored properties.

As an intermediate, this compound serves as a foundational component in the synthesis of sophisticated organic materials. myskinrecipes.com Its electron-deficient quinoxaline (B1680401) core is a desirable feature for materials used in electronics. qmul.ac.uknih.gov By attaching various electron-donating or chromophoric units to the quinoxaline core via the bromo and chloro positions, researchers can synthesize donor-acceptor (D-A) type molecules. These D-A systems are fundamental to the design of organic semiconductors, dyes, and electroluminescent materials. mtieat.orgresearchgate.net The ability to precisely control the molecular structure through stepwise synthesis starting from this compound allows for the fine-tuning of the final material's electronic and photophysical properties, such as its energy levels (HOMO/LUMO), bandgap, and emission characteristics. nih.govresearchgate.net

Exploration in Material Science Research

The inherent electronic properties of the quinoxaline ring system, characterized by its electron-accepting nature, make its derivatives prime candidates for a range of applications in material science. mtieat.orgmyskinrecipes.com These compounds are integral to the development of organic electronics, where they are explored for their charge transport and light-emitting capabilities. researchgate.net

Quinoxaline derivatives are extensively investigated for their use in Organic Light-Emitting Diodes (OLEDs). myskinrecipes.comresearchgate.net Their electron-deficient nature makes them suitable for use as electron-transporting or emissive materials. nih.gov By incorporating chromophores, the emission color and efficiency of the resulting materials can be tuned. researchgate.net For example, attaching triarylamine units (hole-transporting moieties) and other fluorophores like carbazole (B46965) or pyrene (B120774) to a quinoxaline core creates materials that can function as both hole-transporters and emitters in OLED devices, leading to intense light emission. researchgate.net The specific substitution pattern on the quinoxaline ring influences the photophysical properties and energy levels, which are critical for efficient device performance.

Table 1: Performance of a Quinoxaline-Based Polymer (PQ1) in OFETs

| Parameter | Value |

| Charge Carrier Type | p-type |

| Average Hole Mobility (μh) | 0.11 cm² V⁻¹ s⁻¹ |

| Highest Hole Mobility (μh) | 0.12 cm² V⁻¹ s⁻¹ |

| HOMO Energy Level | -5.48 eV |

| Data derived from a study on a donor-acceptor polymer featuring a quinoxaline acceptor unit. nih.gov |

The strong electron-accepting ability of the quinoxaline moiety makes it a highly attractive component for electron-transporting materials (ETMs). nih.gov In Organic Field-Effect Transistors (OFETs), which are key components of modern flexible electronics, efficient charge transport is crucial. rsc.orgrsc.org While many organic semiconductors are p-type (hole-transporting), there is a significant need for high-performance n-type (electron-transporting) materials. rsc.org Quinoxaline derivatives are promising candidates for n-channel materials. nih.gov

However, they can also be incorporated into p-type materials. In one study, a novel donor-acceptor polymer, PQ1, was designed using quinoxaline as the electron-deficient unit and indacenodithiophene (IDT) as the electron-rich unit. nih.gov This polymer exhibited p-type semiconductor properties with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹, demonstrating the versatility of the quinoxaline scaffold in constructing high-performance organic semiconductors. nih.gov The stability of the material was indicated by a HOMO energy level of -5.48 eV, suggesting good stability in air. nih.gov

Beyond OLEDs and OFETs, quinoxaline derivatives are utilized in the development of various photoactive materials and dyes. mtieat.org Their extended π-conjugated systems and the ability to form donor-acceptor structures allow for strong absorption of light and facilitate intramolecular charge transfer (ICT), a key process in many photoactive applications. nih.gov By modifying the substituents on the quinoxaline core, the absorption and emission spectra can be precisely controlled, making them suitable for applications such as in dye-sensitized solar cells (DSSCs) where they can act as auxiliary acceptors or π-bridges to enhance light absorption and electron transfer. nih.gov The bromine atom on the this compound scaffold also provides a reactive handle for attaching the molecule to other systems or surfaces, a useful feature in the design of functional dyes. nih.gov

Coordination Chemistry and Ligand Design for Metal Complexes

Quinoxaline and its derivatives are recognized for their utility in coordination chemistry, acting as effective ligands for a variety of metal ions. The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline scaffold possess lone pairs of electrons, making them excellent coordination sites for metal centers. The electronic properties of the quinoxaline ring can be fine-tuned by the introduction of substituents like bromo and chloro groups, which influences the stability and reactivity of the resulting metal complexes.

The design of ligands based on quinoxaline derivatives allows for the synthesis of mono-, bi-, and trimetallic complexes, as well as polynuclear and mixed-ligand systems. Researchers have synthesized and characterized transition metal complexes with various quinoxaline derivatives, including those with functional groups analogous to this compound. researchgate.net The characterization of these complexes often involves techniques such as elemental analysis, molar conductance, and various spectroscopic methods (IR, UV-Vis, NMR) to elucidate their structure and coordination patterns. For instance, studies on complexes of Co(II), Ni(II), and Cu(II) with quinoxaline-2,3-dicarboxamide have confirmed specific metal-to-ligand ratios and coordination geometries. While direct studies on this compound as a primary ligand are not extensively detailed, the broader research on halogenated quinoxalines demonstrates their potential in creating stable and functionally diverse metal complexes for applications in materials science and catalysis. researchgate.net

Development of Chemical Probes and Tools for In Vitro Biological Research

The this compound core is a valuable starting point for synthesizing molecules used as chemical probes and tools in biological research. Its derivatives have been investigated for their potential to interact with various biological targets, enabling the study of cellular processes and disease mechanisms in a laboratory setting.

Quinoxaline derivatives have been identified as promising scaffolds for the development of inhibitors against several key enzymes implicated in human diseases.

Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key factor in cellular pathways leading to inflammation, apoptosis, and fibrosis. nih.gov Inhibiting this kinase is a therapeutic strategy for various diseases. nih.govnih.gov Research has led to the discovery of a dibromo-substituted quinoxaline derivative, compound 26e , as a potent ASK1 inhibitor with an IC₅₀ value of 30.17 nM. nih.gov This compound demonstrated a good safety profile in normal human liver cells and showed potential in reducing lipid droplets in cellular models of non-alcoholic fatty liver disease. nih.gov The synthesis of such inhibitors often involves multi-step reactions, starting from precursor materials and utilizing coupling reactions to build the final quinoxaline-based molecule. nih.gov

Other Kinases: The general quinoxaline scaffold has been explored for its inhibitory activity against other kinases as well. While specific derivatives of this compound targeting Acetylcholinesterase or GSK-3β are not prominently featured in available literature, the fundamental structure is recognized for its potential in kinase inhibitor design. Virtual screening and biochemical assays have been used to identify novel quinoxaline-related scaffolds that can be further optimized for potency and selectivity. epa.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Dibromo-substituted quinoxaline (26e) | ASK1 | 30.17 nM | nih.gov |

Derivatives of halogenated quinolines and quinoxalines have been a subject of interest for their antimicrobial properties.

Antibacterial Activity: A series of novel C-2 amine-substituted quinoxaline derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov Several of these compounds, specifically 5m–5p , demonstrated good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL. nih.gov Compound 5p was identified as a particularly potent agent, with an MIC of 4 μg/mL against S. aureus. nih.gov Mechanistic studies suggest that these compounds may exert their antibacterial effect by compromising the integrity of the bacterial cell membrane. nih.gov Similarly, related heterocyclic structures like 8-hydroxyquinolines with chloro and bromo substitutions have shown significant antibacterial activity, inhibiting the growth of various Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Activity: The antifungal potential of halogenated quinoline (B57606) derivatives is also well-documented. mdpi.com For example, 5-chloro-7-iodo-8-hydroxyquinoline has been shown to inhibit the growth of fungi responsible for grapevine diseases, such as Phaeomoniella chlamydospora and Phaeoacremonium aleophilum. mdpi.com Other 8-hydroxyquinoline (B1678124) derivatives have demonstrated efficacy against Candida species and dermatophytes, with evidence suggesting they act on the fungal cell wall. nih.gov While direct antifungal data for this compound is limited, the activity of structurally similar halogenated heterocycles provides a strong rationale for its investigation in this area. mdpi.comnih.gov

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| 5p | S. aureus | 4 | nih.gov |

| B. subtilis | 8 | ||

| 5m-5p (Range) | S. aureus | 4–16 | nih.gov |

| B. subtilis | 8–32 |

Research into halogenated compounds has revealed their potential as antiparasitic agents. Studies on chloro and bromo derivatives of L-tyrosine, which share the feature of a halogenated aromatic ring, have shown activity against Leishmania panamensis. scielo.br Specifically, certain brominated derivatives displayed promising anti-leishmanial effects. scielo.brresearchgate.net Furthermore, a series of quinoxaline-based compounds originally developed for anti-schistosomal activity were found to be highly potent against the malaria parasite Plasmodium falciparum in in vitro studies. researchgate.net These findings suggest that the quinoxaline scaffold, particularly when functionalized with halogens, represents a promising area for the discovery of new lead compounds for treating parasitic diseases.

The quinoxaline scaffold is increasingly recognized for its potential in the development of antiviral agents. nih.govnih.govresearchgate.net Suitably functionalized quinoxalines have shown activity against a range of viruses. nih.gov For instance, a derivative of the related compound clioquinol, 7-bromo-5-chloro-8-hydroxyquinoline , was investigated for its activity against SARS-CoV-2. covid19-help.org This compound was found to inhibit the virus-induced cytopathic effect in Vero E6 cells with an IC₅₀ of 14.69 μM. covid19-help.org It was also shown to block the interaction between the viral Spike protein and the human ACE2 receptor in vitro. covid19-help.org This highlights the potential of halogenated quinoline and quinoxaline structures as a basis for designing novel antiviral therapies. nih.govcovid19-help.org

Agrochemical and Crop Protection Research (Laboratory-Scale Studies)

Beyond biomedical applications, this compound serves as a building block in the synthesis of molecules for agrochemical research. myskinrecipes.com Its structure is utilized in the laboratory-scale development of novel compounds intended for use as pesticides and herbicides. myskinrecipes.com The reactivity of the quinoxaline ring, modified by the bromo and chloro substituents, allows for the creation of diverse chemical structures that can be screened for activity against agricultural pests and weeds. myskinrecipes.com While extensive field data is not available, its role as a key intermediate in the discovery phase of crop protection solutions is noted. myskinrecipes.com

Herbicidal Candidates and Mechanistic Studies

Quinoxaline derivatives have emerged as a promising class of compounds in the search for novel herbicides. researchgate.net Research into this area has demonstrated that certain quinoxaline-based molecules exhibit significant herbicidal activity against a range of weed species. nih.govacs.org The mode of action for some of these derivatives has been identified, providing valuable insights for the design of more potent and selective herbicides. nih.govacs.org

One study highlighted that a series of novel quinoxaline derivatives displayed broad-spectrum pesticidal activities, including herbicidal effects. nih.govacs.org The investigation into the mechanism of action for the most active compounds revealed that they function as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.govacs.org PPO is a key enzyme in the chlorophyll (B73375) biosynthesis pathway in plants, and its inhibition leads to the accumulation of protoporphyrinogen IX, which causes rapid oxidative damage and cell death in susceptible plants.

The general findings for the herbicidal potential of the broader quinoxaline class are summarized in the table below.

| Compound Class | Target Weeds | Mechanism of Action | Noteworthy Findings |

| Quinoxaline Derivatives | Various weed species | Protoporphyrinogen oxidase (PPO) inhibition | Some derivatives show potent herbicidal activity. nih.govacs.org |

While specific data for this compound is not available, its halogenated structure suggests that it could be a candidate for synthesis and screening in herbicidal research programs. The presence of bromo and chloro substituents on the quinoxaline ring could influence its physicochemical properties, such as lipophilicity and electronic effects, which are critical for herbicidal efficacy and selectivity.

Insecticidal Activity Studies

The structural framework of quinoxaline has also been explored for the development of new insecticides. acs.orgrsc.org Various synthetic derivatives of quinoxaline have been screened for their activity against different insect species, with some compounds demonstrating notable insecticidal potential. acs.orgrsc.org These studies contribute to the understanding of how the quinoxaline core can be modified to create effective pest control agents.

For instance, a study focused on the green design and synthesis of novel quinoxaline derivatives reported their insecticidal potential against the cowpea aphid (Aphis craccivora). acs.org The research identified a specific pyrimidine-fused quinoxaline derivative as the most toxic agent against the nymphs of this pest. acs.org Another investigation into novel thiazole-fused quinoxalines found that these compounds exhibited insecticidal activity against the cotton leafworm (Spodoptera litura). rsc.org The study evaluated the mortality rates at different concentrations and identified a lead compound with significant efficacy. rsc.org

The following table summarizes the insecticidal activity of some reported quinoxaline derivatives.

| Compound Class | Target Insect | Activity | Noteworthy Findings |

| Pyrimidine and Thiazolidinone functionalized Quinoxaline Derivatives | Aphis craccivora (cowpea aphid) | Toxicological activity against nymphs | One derivative was identified as the most toxic agent. acs.org |

| Thiazolo[4,5-b]quinoxaline Derivatives | Spodoptera litura (cotton leafworm) | Variable and good mortality percentages | One derivative exhibited the highest insecticidal activity. rsc.org |

Although direct insecticidal studies on this compound are not found in the reviewed literature, the proven activity of other quinoxaline derivatives suggests that this compound and its analogues could be valuable subjects for future insecticidal research. The bromo and chloro substitutions could play a significant role in the molecule's interaction with target sites in insects, potentially leading to the discovery of new and effective insecticidal agents.

Challenges and Future Directions in 5 Bromo 8 Chloroquinoxaline Research

Advancements in Stereoselective and Regioselective Synthesis of Complex Halogenated Quinoxalines

The precise control over the placement of substituents on the quinoxaline (B1680401) core is paramount for tuning the properties of the final compounds. For polysubstituted quinoxalines like 5-Bromo-8-chloroquinoxaline, achieving high stereoselectivity and regioselectivity during synthesis is a significant challenge.

Future research will likely focus on the development of novel catalytic systems that can differentiate between the various reactive sites on the precursor molecules. For instance, the traditional synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov For a complex target like this compound, this would require a specifically substituted 3-bromo-6-chloro-1,2-phenylenediamine, the synthesis of which presents its own regiochemical challenges.

Modern synthetic methods are moving towards more sophisticated approaches. Transition metal-catalyzed cross-coupling reactions and C-H activation strategies are becoming increasingly important for the regioselective introduction of halogens and other functional groups onto the quinoxaline scaffold. thieme-connect.com A key challenge is to develop methods that allow for the selective halogenation at the C5 and C8 positions, avoiding the formation of other isomers.

The table below summarizes some modern synthetic strategies that could be adapted for the regioselective synthesis of halogenated quinoxalines.

| Synthetic Strategy | Description | Potential for this compound |

| Directed C-H Halogenation | A directing group on the quinoxaline precursor guides the halogenating agent to a specific position. | Could allow for the sequential and regioselective introduction of bromine and chlorine. |

| Halogen Dance Reaction | Migration of a halogen atom to a different position on the aromatic ring under the influence of a strong base. | Potentially useful for isomerizing an easily accessible dihaloquinoxaline to the desired 5-bromo-8-chloro isomer. |

| Transition-Metal Catalyzed Annulation | Construction of the quinoxaline ring from acyclic precursors using a metal catalyst. | Offers the possibility of controlling regioselectivity through the choice of catalyst and ligands. rsc.org |